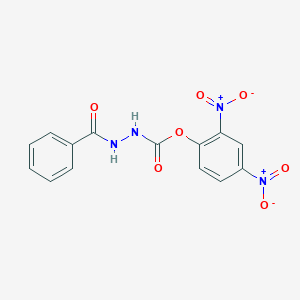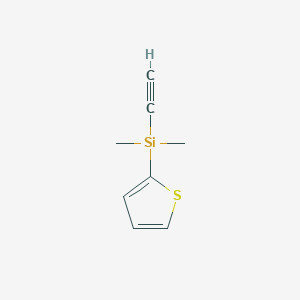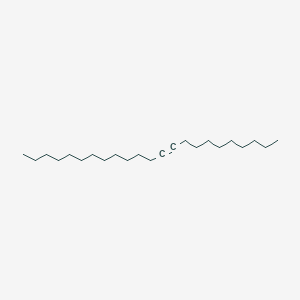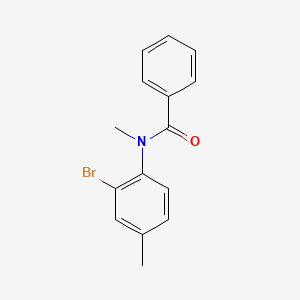![molecular formula C16H20N2O5S B14487337 (2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid CAS No. 64950-15-8](/img/structure/B14487337.png)
(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid is a complex organic compound with a unique structure that includes a phenylacetyl group, a carboxylic acid group, and a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid typically involves multiple steps, including the formation of the phenylacetyl group, the introduction of the carboxylic acid group, and the incorporation of the sulfanyl group. Common synthetic routes may involve the use of protecting groups to ensure the selective reaction of functional groups. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenylacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions due to its structural complexity. It may also serve as a ligand in biochemical assays to investigate binding affinities and specificities.
Medicine
In medicine, this compound has potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its functional groups allow for the modification of polymers and other materials to achieve desired characteristics.
作用机制
The mechanism of action of (2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The phenylacetyl group may facilitate binding to hydrophobic pockets, while the carboxylic acid and sulfanyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methylbutanoic acid: Lacks the sulfanyl group, which may affect its reactivity and binding properties.
(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-sulfanylbutanoic acid: Lacks the methyl group, which may influence its steric interactions and overall stability.
Uniqueness
The presence of both the sulfanyl and methyl groups in (2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid makes it unique compared to similar compounds. These groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
64950-15-8 |
|---|---|
分子式 |
C16H20N2O5S |
分子量 |
352.4 g/mol |
IUPAC 名称 |
(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C16H20N2O5S/c1-16(2,24)13(15(22)23)17-9-11(14(20)21)18-12(19)8-10-6-4-3-5-7-10/h3-7,9,13,17,24H,8H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/t13-/m1/s1 |
InChI 键 |
HIOCOWINVFDKIF-CYBMUJFWSA-N |
手性 SMILES |
CC(C)([C@@H](C(=O)O)NC=C(C(=O)O)NC(=O)CC1=CC=CC=C1)S |
规范 SMILES |
CC(C)(C(C(=O)O)NC=C(C(=O)O)NC(=O)CC1=CC=CC=C1)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



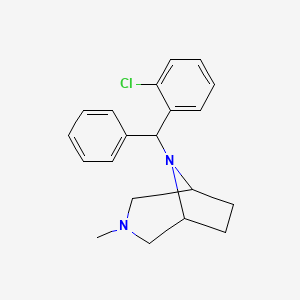
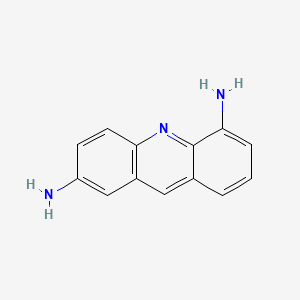
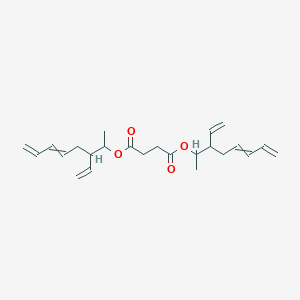

![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)

